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For Researchers, Scientists, and Drug Development Professionals

Introduction
Dicaffeoylquinic acids (diCQAs) are a significant subclass of chlorogenic acids found in a

variety of plant species and are known for their diverse pharmacological activities, including

antioxidant, anti-inflammatory, and antiviral effects. Accurate quantification of diCQA isomers is

crucial for the quality control of herbal medicines, functional foods, and the development of new

therapeutic agents. This application note provides a detailed protocol for the quantification of

dicaffeoylquinic acids using Liquid Chromatography-Electrospray Ionization-Mass

Spectrometry (LC-ESI-MS), a highly sensitive and selective analytical technique.

Data Presentation: Quantitative Parameters for LC-
MS/MS Methods
The following tables summarize typical validation parameters for the quantification of various

dicaffeoylquinic acid isomers reported in scientific literature. These values can serve as a

benchmark for method development and validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
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Analyte Matrix
Linearity
Range
(ng/mL)

R²
LOD
(ng/mL)

LOQ
(ng/mL)

Referenc
e

1,5-

dicaffeoylq

uinic acid

Human

Plasma
1 - 200 >0.99 - 1 [1]

1,5-

dicaffeoylq

uinic acid

Rat

Plasma
0.850 - 213 >0.99 - 0.850 [2]

Cynarin

(1,3-

dicaffeoylq

uinic acid)

Plant

Extracts

LOQ -

10,000

0.9921–

0.9995

0.03 - 0.2

(mg/kg)

0.1 - 1.0

(mg/kg)
[3][4]

3,4-

dicaffeoylq

uinic acid

Plant

Extracts
- >0.999

0.76

(µg/mL)

2.29

(µg/mL)
[5]

1,5-

dicaffeoylq

uinic acid

Plant

Extracts
- >0.999

5.95

(µg/mL)

18.02

(µg/mL)
[5]

3,5-

dicaffeoylq

uinic acid

Plant

Extracts
- >0.999

1.35

(µg/mL)

4.10

(µg/mL)
[5]

Table 2: Precision and Accuracy (Recovery)
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Analyte Matrix
Precision
(%RSD)

Accuracy
(Recovery %)

Reference

1,5-

dicaffeoylquinic

acid

Human Plasma <15% Acceptable [1]

1,5-

dicaffeoylquinic

acid

Rat Plasma - ≥78.5% [2]

Various

Caffeoylquinic

Acids

Plant Extracts 0.09% - 2.84% ≥96% [5]

Cynarin (1,3-

dicaffeoylquinic

acid)

Plant Extracts

Intra-day: <8.1%,

Inter-day:

<10.9%

≥82.4% [3][4]

Experimental Protocols
This section details the methodology for the quantification of dicaffeoylquinic acids, from

sample preparation to LC-MS analysis.

Sample Preparation
The choice of sample preparation method depends on the matrix.

For Plant Materials:

Extraction: Weigh 1.0 g of homogenized and dried plant material. Extract with 20 mL of

80% methanol in an ultrasonic bath for 30 minutes.

Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

For Plasma Samples:
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Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (containing internal

standard, if used).

Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.

Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to

dryness under a gentle stream of nitrogen.

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.[1]

Liquid Chromatography (LC) Conditions
The chromatographic separation of diCQA isomers is critical for accurate quantification.[6]

HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.[6]

Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm

particle size).[6][7]

Mobile Phase:

Solvent A: Water with 0.1% formic acid.[5]

Solvent B: Acetonitrile with 0.1% formic acid.[5]

Gradient Elution: A typical gradient starts with a low percentage of organic solvent, which is

gradually increased to elute the more hydrophobic compounds. An example gradient is as

follows:

0-5 min: 10-20% B

5-20 min: 20-40% B

20-25 min: 40-80% B
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25-30 min: 80-10% B (column wash and re-equilibration)

Flow Rate: 0.8 - 1.0 mL/min.[7]

Column Temperature: 30 °C.[8]

Injection Volume: 5 - 10 µL.[5]

Mass Spectrometry (MS) Conditions
Electrospray ionization in negative mode is typically preferred for the analysis of

dicaffeoylquinic acids due to their acidic nature.[7][9]

Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[1][5]

Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred scan mode

due to its high selectivity and sensitivity.[3] The precursor ion for dicaffeoylquinic acids is

typically [M-H]⁻ at m/z 515.1.[10] The product ions vary depending on the isomer and

collision energy.[10]

Typical MS Parameters:

Capillary Voltage: 3.0 - 4.5 kV

Source Temperature: 120 - 150 °C

Desolvation Temperature: 350 - 450 °C

Nebulizing Gas Flow: 1.5 - 3.0 L/min[3]

Drying Gas Flow: 10 - 15 L/min[3]

Table 3: Example MRM Transitions for Dicaffeoylquinic Acid Isomers
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Compound Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

3,4-diCQA 515.1 353.1, 191.1, 179.1 Varies

1,5-diCQA 515.1 353.1, 191.1, 173.1 Varies

3,5-diCQA 515.1 353.1, 191.1, 179.1 Varies

4,5-diCQA 515.1 353.1, 191.1, 173.1 Varies

Note: The specific product ions and optimal collision energies should be determined empirically

for the instrument in use. The fragmentation of diCQA isomers can be complex, and the relative

abundance of fragment ions can be used for their differentiation.[10][11]
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Caption: Workflow for the quantification of dicaffeoylquinic acids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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